molecular formula C24H32N4O4S B611673 N-Acetyl-3-Methyl-L-Valyl-(4r)-4-Hydroxy-N-[4-(4-Methyl-1,3-Thiazol-5-Yl)benzyl]-L-Prolinamide CAS No. 1448188-62-2

N-Acetyl-3-Methyl-L-Valyl-(4r)-4-Hydroxy-N-[4-(4-Methyl-1,3-Thiazol-5-Yl)benzyl]-L-Prolinamide

Cat. No. B611673
M. Wt: 472.604
InChI Key: GFVIEZBZIUKYOG-SVFBPWRDSA-N
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Description

This would typically include the compound’s IUPAC name, its molecular formula, and its structure. The structure can be represented in various forms such as a line-angle diagram, a 3D model, or a skeletal formula.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, the conditions under which the reaction occurs, and the yield of the product.



Molecular Structure Analysis

This involves analyzing the spatial arrangement of atoms in the compound and the chemical bonds that hold these atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Enzyme Inhibition and Prodrug Development

  • N-Acetyl-3-Methyl-L-Valyl-(4r)-4-Hydroxy-N-[4-(4-Methyl-1,3-Thiazol-5-Yl)benzyl]-L-Prolinamide and its analogs have been explored as inhibitors of human neutrophil elastase (HNE), an enzyme implicated in various inflammatory diseases. This research led to the development of a prodrug with potential therapeutic applications (Burkhart et al., 1995).

Conformational Studies of Peptides

  • The compound has been utilized in conformational studies of peptides, providing insights into the structural aspects of peptide interactions. These studies contribute to the understanding of peptide behavior in biological systems (Benedetti et al., 1976).

Catalysis in Chemical Reactions

  • Derivatives of the compound have been employed as catalysts in direct asymmetric aldol reactions, a key process in organic synthesis. This research highlights the compound's role in enhancing reaction efficiency and selectivity (Yadav & Singh, 2016); (Tang et al., 2004).

Synthesis of Stereoisomers

  • The compound has been used in the stereospecific synthesis of various stereoisomers of 4-fluoroglutamic acid, demonstrating its utility in the preparation of structurally complex molecules (Hudlický, 1993).

Peptide Synthesis and Molecular Structure

  • It plays a role in the synthesis of di- and tripeptide segments, contributing to the understanding of peptide structures and their synthesis methods (Linden et al., 2006).

Catalysis in Organic Synthesis

  • This compound's derivatives have been used as effective catalysts in enantioselective aldol reactions, emphasizing their importance in organic synthesis and the development of new catalytic strategies (Wang et al., 2009).

Safety And Hazards

This involves detailing the safety precautions that need to be taken when handling the compound and the potential hazards it poses. This could include the compound’s toxicity, flammability, and environmental impact.


Future Directions

This involves discussing potential future research directions. For a drug, this could include potential new therapeutic applications. For a chemical compound, this could include potential new reactions or syntheses.


I hope this general information is helpful. If you have a specific compound or topic you’d like information on, feel free to ask!


properties

IUPAC Name

(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O4S/c1-14-20(33-13-26-14)17-8-6-16(7-9-17)11-25-22(31)19-10-18(30)12-28(19)23(32)21(24(3,4)5)27-15(2)29/h6-9,13,18-19,21,30H,10-12H2,1-5H3,(H,25,31)(H,27,29)/t18-,19+,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFVIEZBZIUKYOG-SVFBPWRDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetyl-3-Methyl-L-Valyl-(4r)-4-Hydroxy-N-[4-(4-Methyl-1,3-Thiazol-5-Yl)benzyl]-L-Prolinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Acetyl-3-Methyl-L-Valyl-(4r)-4-Hydroxy-N-[4-(4-Methyl-1,3-Thiazol-5-Yl)benzyl]-L-Prolinamide
Reactant of Route 2
Reactant of Route 2
N-Acetyl-3-Methyl-L-Valyl-(4r)-4-Hydroxy-N-[4-(4-Methyl-1,3-Thiazol-5-Yl)benzyl]-L-Prolinamide
Reactant of Route 3
Reactant of Route 3
N-Acetyl-3-Methyl-L-Valyl-(4r)-4-Hydroxy-N-[4-(4-Methyl-1,3-Thiazol-5-Yl)benzyl]-L-Prolinamide
Reactant of Route 4
Reactant of Route 4
N-Acetyl-3-Methyl-L-Valyl-(4r)-4-Hydroxy-N-[4-(4-Methyl-1,3-Thiazol-5-Yl)benzyl]-L-Prolinamide
Reactant of Route 5
Reactant of Route 5
N-Acetyl-3-Methyl-L-Valyl-(4r)-4-Hydroxy-N-[4-(4-Methyl-1,3-Thiazol-5-Yl)benzyl]-L-Prolinamide
Reactant of Route 6
Reactant of Route 6
N-Acetyl-3-Methyl-L-Valyl-(4r)-4-Hydroxy-N-[4-(4-Methyl-1,3-Thiazol-5-Yl)benzyl]-L-Prolinamide

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